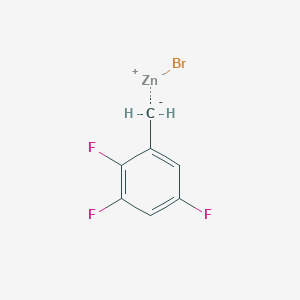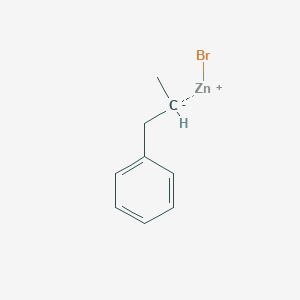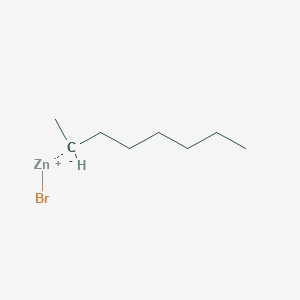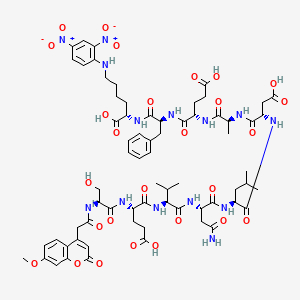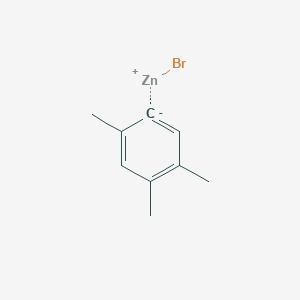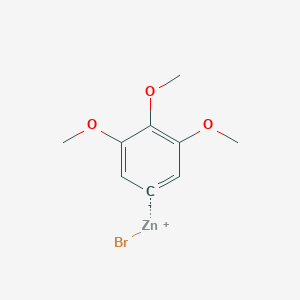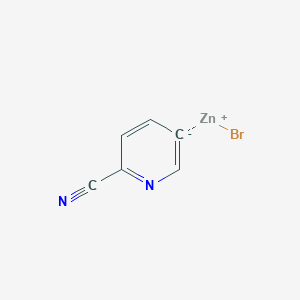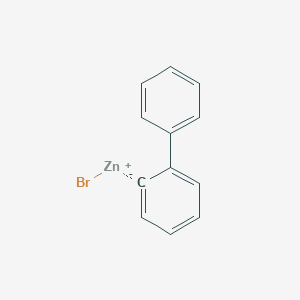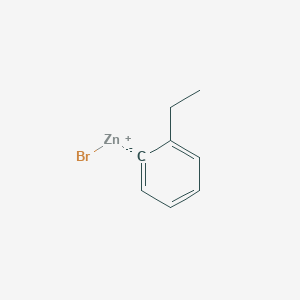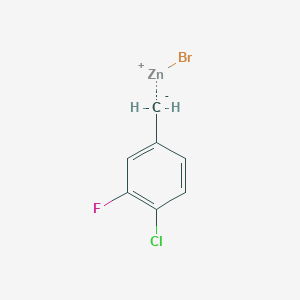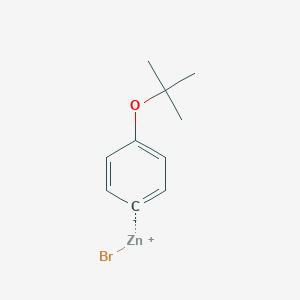
4-t-Butoxyphenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-t-Butoxyphenylzinc bromide is an organozinc compound commonly used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. This compound is typically supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-t-Butoxyphenylzinc bromide can be synthesized through the reaction of 4-t-butoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-t-Butoxyphenyl bromide+Zn→4-t-Butoxyphenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-t-Butoxyphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation processes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an organic solvent like THF or toluene at elevated temperatures.
Oxidative Addition: This involves the addition of the organozinc compound to a metal catalyst, forming a metal-organic intermediate.
Transmetalation: This step involves the transfer of the organic group from zinc to another metal, such as palladium, facilitating the formation of the desired product.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
4-t-Butoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have significant biological activity and are used in drug discovery and development.
Medicine: The biaryl compounds synthesized using this reagent are often key intermediates in the production of pharmaceuticals.
Industry: It is used in the manufacture of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds
Mechanism of Action
The mechanism of action of 4-t-Butoxyphenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The organozinc compound reacts with a metal catalyst, such as palladium, forming a metal-organic intermediate.
Transmetalation: The organic group is transferred from zinc to the metal catalyst.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the release of the product from the metal catalyst.
These steps are facilitated by the unique properties of the organozinc compound, including its stability and reactivity under mild conditions .
Comparison with Similar Compounds
- Phenylzinc bromide
- 4-Methoxyphenylzinc bromide
- 4-Ethoxyphenylzinc bromide
Comparison: 4-t-Butoxyphenylzinc bromide is unique due to the presence of the t-butoxy group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylzinc bromide, the t-butoxy group can enhance the stability of the organozinc compound and improve the yield of the desired products .
Properties
IUPAC Name |
bromozinc(1+);(2-methylpropan-2-yl)oxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBHVLBGMMBCKN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
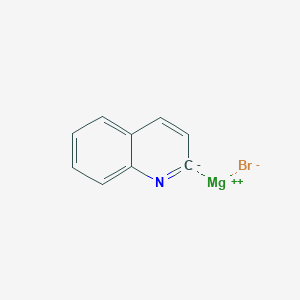
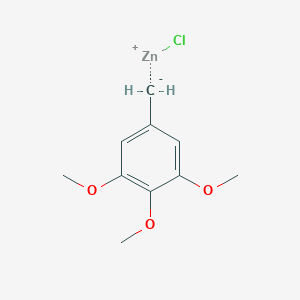
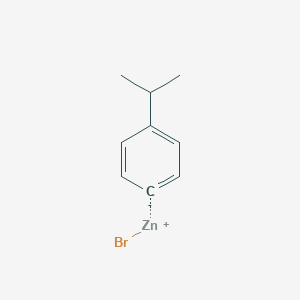
![2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate](/img/structure/B6303092.png)
